molecular formula C11H7N3O3 B1436581 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid CAS No. 1181458-88-7

5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid

Numéro de catalogue B1436581
Numéro CAS: 1181458-88-7
Poids moléculaire: 229.19 g/mol
Clé InChI: IINFFIDJUYJSOS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid is a chemical compound with the molecular formula C11H7N3O3 . It is a member of the pyrazoloquinoline family .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazoloquinazoline core with a carboxylic acid group attached . The molecular weight is 229.192 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C11H7N3O3 and a molecular weight of 229.192 Da . Additional properties such as density, melting point, and boiling point are not provided in the search results .

Applications De Recherche Scientifique

Receptor Interaction Studies

The pyrazolo[1,5-c]quinazoline derivatives have been extensively studied for their interactions with various receptors. Specifically, compounds within this class have shown potential as glycine/N-methyl-D-aspartic acid (NMDA) receptor antagonists, indicating potential relevance in neuropharmacology. Studies reveal that specific structural modifications, such as the introduction of a carboxylate function or a chlorine atom at certain positions, can significantly influence the compounds' affinity and selectivity towards the glycine/NMDA receptor (Varano et al., 2009).

Adenosine Receptor Antagonism

Another area of interest is the antagonistic activity of pyrazolo[1,5-c]quinazoline derivatives towards adenosine receptors. These studies have led to the identification of compounds with notable affinity and selectivity for the hA(3) adenosine receptor subtype. The results underscore the potential therapeutic applications of these compounds, particularly in conditions where adenosine receptor modulation is beneficial (Catarzi et al., 2013).

Cholinesterase Inhibition and Neurodegenerative Applications

The synthesis of novel spiro- and pyrazolo[1,5-c]quinazoline derivatives as cholinesterase inhibitors highlights the potential therapeutic applications of these compounds in neurodegenerative disorders. The exploration of their protein-ligand interactions and molecular docking studies provide a foundation for the rational design of more potent inhibitors, potentially offering new avenues for the treatment of diseases like Alzheimer's (Gálvez et al., 2018).

Electronic Properties and Luminescence Applications

The electronic and redox properties of pyrazolo[1,5-c]quinazoline derivatives have been characterized, revealing interesting absorption spectra and fluorescence quantum yields. This points to potential applications in luminescence and the design of materials with specific optical properties, driven by the compounds' electronic structures and substituent effects (Acosta et al., 2017).

Analyse Biochimique

Biochemical Properties

5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of inflammatory responses. It has been shown to interact with several key enzymes and proteins involved in inflammation. Notably, this compound inhibits the activity of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3) . These interactions are crucial as they help in reducing the transcriptional activity of nuclear factor κB (NF-κB), a protein complex that controls the expression of various inflammatory genes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In human monocytic cells, it inhibits the lipopolysaccharide (LPS)-induced activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines . Additionally, it affects the MAPK signaling pathway, which is pivotal in regulating cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of ERK2, p38α, and JNK3, inhibiting their kinase activity . This inhibition prevents the phosphorylation and subsequent activation of downstream targets involved in inflammatory responses . Furthermore, molecular docking studies have shown that this compound has high binding affinity for these kinases, making it a potent inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under experimental conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that it does not degrade rapidly, ensuring sustained effects on cellular functions . In in vivo models, the compound has been effective in reducing inflammation over prolonged durations without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces inflammation without causing adverse effects . At higher doses, some toxic effects have been observed, including mild gastrointestinal disturbances . The therapeutic window for this compound is thus crucial for its safe and effective use .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound is metabolized into various intermediates, which are then excreted from the body . These metabolic processes ensure that the compound does not accumulate to toxic levels within the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed efficiently. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This efficient transport mechanism ensures that the compound reaches its target sites within the cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target kinases . It does not appear to accumulate in the nucleus or other organelles . This localization is essential for its function as it needs to be in proximity to the MAPKs to exert its inhibitory effects .

Propriétés

IUPAC Name

5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3/c15-10-6-3-1-2-4-8(6)14-9(13-10)7(5-12-14)11(16)17/h1-5H,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINFFIDJUYJSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(C=NN23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-hydrazinylbenzoic acid hydrochloride (1.05 g, 5.57 mmol), (E)-ethyl 2-cyano-3-ethoxyacrylate (0.9 g, 5.32 mmol) and sodium acetate (0.457 g, 5.57 mmol) in DMF (7 mL) was heated to 140° C. for 2 h then cooled. Water (5 mL) was added and the mixture was stirred at rt for 1 h then filtered. The solid was washed with H2O, EtOH and Et2O then dried. The solid was dissolved in EtOH (10 mL), treated with a 1M solution of sodium hydroxide (23 mL, 23 mmol) and the mixture was heated at 80° C. for 18 hr. The mixture was filtered hot then cooled and acidified with acetic acid and 10% HCl. The precipitated product was filtered, washed with H2O and Et2O, dried well and used without any further purification.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.457 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid
Reactant of Route 2
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid
Reactant of Route 5
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid
Reactant of Route 6
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.